4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester

概要

説明

4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester is a phosphorus-containing compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a dimethoxy-phosphorylmethyl group attached to a benzoic acid methyl ester moiety, which imparts distinct reactivity and functionality.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester typically involves the reaction of 4-(hydroxymethyl)benzoic acid methyl ester with dimethyl phosphite under suitable conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an inert atmosphere to prevent oxidation. The reaction proceeds via the formation of a phosphonate ester intermediate, which is subsequently converted to the desired product through a series of purification steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure high-quality product.

化学反応の分析

Types of Reactions

4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The dimethoxy-phosphorylmethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include phosphonic acids, reduced alcohol derivatives, and various substituted phosphonate esters, depending on the specific reagents and conditions used.

科学的研究の応用

4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex phosphorus-containing compounds and polymers.

Biology: The compound’s derivatives are studied for their potential as enzyme inhibitors or as probes for studying biological phosphorus metabolism.

Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets involving phosphorus.

Industry: It is utilized in the production of flame retardants, plasticizers, and other specialty chemicals due to its unique reactivity and stability.

作用機序

The mechanism by which 4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester exerts its effects is primarily through its ability to interact with various molecular targets. The dimethoxy-phosphorylmethyl group can form strong bonds with metal ions, proteins, and other biomolecules, influencing their function and activity. This interaction is often mediated through the formation of coordination complexes or covalent bonds, depending on the specific target and conditions.

類似化合物との比較

Similar Compounds

- 4-(Hydroxymethyl)-benzoic acid methyl ester

- Dimethyl phosphite

- 4-(Dimethoxy-phosphorylmethyl)-benzyl alcohol

Uniqueness

4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester is unique due to the presence of both a benzoic acid methyl ester moiety and a dimethoxy-phosphorylmethyl group This combination imparts distinct chemical properties, such as enhanced reactivity towards nucleophiles and the ability to form stable coordination complexes

生物活性

4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester (commonly referred to as DMPMB) is a phosphonate derivative of benzoic acid that has garnered attention for its potential biological activities. This article explores the biological activity of DMPMB, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

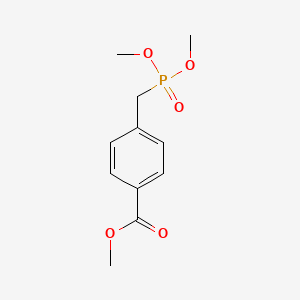

DMPMB is characterized by the presence of a dimethoxyphosphorylmethyl group attached to a benzoic acid methyl ester. The chemical structure can be represented as follows:

This compound exhibits unique properties due to the phosphonate moiety, which is known to influence biological interactions significantly.

DMPMB's biological activity is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The following points summarize its mechanisms:

- Enzyme Inhibition : DMPMB has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering cellular metabolism and signaling pathways.

- Phosphorylation Effects : The dimethoxyphosphoryl group may facilitate phosphorylation processes, which are critical in regulating protein functions and cellular signaling.

- Interaction with Nucleic Acids : Preliminary studies suggest that DMPMB can bind to DNA and RNA, influencing gene expression and protein synthesis.

Antioxidant Properties

DMPMB has demonstrated significant antioxidant activity in various assays. It scavenges free radicals and reduces oxidative stress in cellular models, which is crucial for protecting cells from damage.

Anti-inflammatory Effects

Research indicates that DMPMB can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This action may have implications for treating inflammatory diseases.

Anticancer Potential

Several studies have explored the anticancer properties of DMPMB. It has been observed to induce apoptosis in cancer cell lines through:

- Cell Cycle Arrest : DMPMB can halt the cell cycle at specific checkpoints, preventing cancer cell proliferation.

- Induction of Apoptosis : The compound activates apoptotic pathways, leading to programmed cell death in malignant cells.

Case Study 1: Antioxidant Activity Assessment

A study conducted on the antioxidant capacity of DMPMB utilized various assays such as DPPH and ABTS radical scavenging tests. Results indicated that DMPMB exhibited a concentration-dependent antioxidant effect, comparable to standard antioxidants like ascorbic acid.

| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 55 | 60 |

| 100 | 80 | 85 |

Case Study 2: Anti-inflammatory Activity

In an in vivo model of inflammation induced by carrageenan, administration of DMPMB significantly reduced paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals.

Case Study 3: Anticancer Efficacy

A recent study on human breast cancer cell lines (MCF-7) demonstrated that DMPMB induced apoptosis via the mitochondrial pathway. Flow cytometry analysis showed increased annexin V-positive cells after treatment with DMPMB.

Pharmacokinetics

Understanding the pharmacokinetics of DMPMB is essential for evaluating its therapeutic potential:

- Absorption : DMPMB is readily absorbed when administered orally.

- Metabolism : The compound undergoes hepatic metabolism, leading to various metabolites that may exhibit distinct biological activities.

- Excretion : Primarily eliminated through renal pathways.

特性

IUPAC Name |

methyl 4-(dimethoxyphosphorylmethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15O5P/c1-14-11(12)10-6-4-9(5-7-10)8-17(13,15-2)16-3/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTOJTIOIGZJBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80445132 | |

| Record name | methyl 4-[(dimethoxyphosphoryl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78022-19-2 | |

| Record name | methyl 4-[(dimethoxyphosphoryl)methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80445132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。